- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,

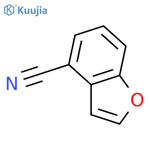

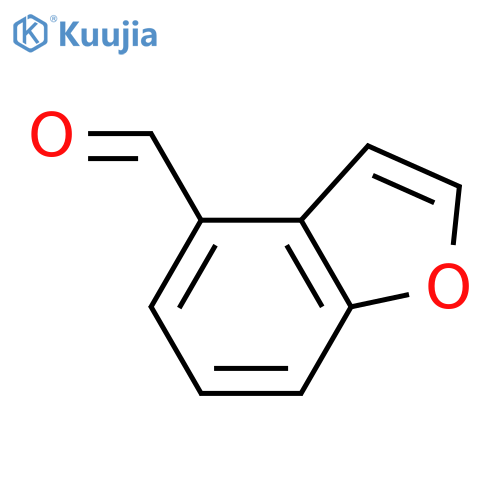

Cas no 95333-13-4 (Benzofuran-4-carbaldehyde)

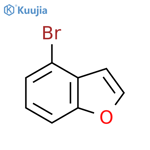

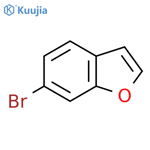

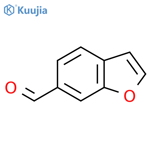

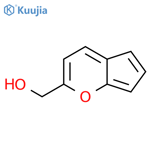

Benzofuran-4-carbaldehyde structure

Nombre del producto:Benzofuran-4-carbaldehyde

Número CAS:95333-13-4

MF:C9H6O2

Megavatios:146.14274263382

MDL:MFCD10699414

CID:799357

PubChem ID:13307981

Benzofuran-4-carbaldehyde Propiedades químicas y físicas

Nombre e identificación

-

- 4-Benzofurancarboxaldehyde

- Benzofuran-4-carbaldehyde

- 1-benzofuran-4-carbaldehyde

- 4-BENZOFURANCARBALDEHYDE

- benzo<b>furan-4-carbaldehyde

- benzofuran-4-carboxaldehyde

- 4-Benzofurancarboxaldehyde (9CI)

- 4-benzo[b]furancarbaldehyde

- RLBNWXQWPDJHAT-UHFFFAOYSA-N

- FCH882413

- 6526AJ

- CM10759

- MB08826

- AS06447

- SY024355

- AB0064319

- AX8267408

- 95333-13-4

- DTXSID70536129

- AKOS006302749

- MFCD10699414

- AS-32431

- DB-295243

- SCHEMBL3800012

- Z1198279472

- EN300-211280

- VDA33313

-

- MDL: MFCD10699414

- Renchi: 1S/C9H6O2/c10-6-7-2-1-3-9-8(7)4-5-11-9/h1-6H

- Clave inchi: RLBNWXQWPDJHAT-UHFFFAOYSA-N

- Sonrisas: O=CC1C2=C(OC=C2)C=CC=1

Atributos calculados

- Calidad precisa: 146.03700

- Masa isotópica única: 146.036779430g/mol

- Recuento atómico isotópico: 0

- Recuento de donantes vinculados al hidrógeno: 0

- Recuento de receptores de enlace de hidrógeno: 2

- Recuento de átomos pesados: 11

- Cuenta de enlace giratorio: 1

- Complejidad: 156

- Recuento de unidades de unión covalente: 1

- Recuento del Centro estereoscópico atómico definido: 0

- Recuento de centros estereoscópicos atómicos indefinidos: 0

- Recuento de centros tridimensionales de bonos fijos: 0

- Conteo indefinido de centros tridimensionales de Bond: 0

- Xlogp3: 1.8

- Superficie del Polo topológico: 30.2

Propiedades experimentales

- Color / forma: No data avaiable

- Denso: 1.238±0.06 g/cm3 (20 ºC 760 Torr),

- Punto de fusión: No data available

- Punto de ebullición: 251.5±13.0 ºC (760 Torr),

- Punto de inflamación: 110.2±12.5 ºC,

- Disolución: Very slightly soluble (0.19 g/l) (25 º C),

- PSA: 30.21000

- Logp: 2.24530

- Presión de vapor: No data available

Benzofuran-4-carbaldehyde Información de Seguridad

- Palabra de señal:warning

- Instrucciones de peligro: H303+H313+H333

- Declaración de advertencia: P264+P280+P305+P351+P338+P337+P313

- Instrucciones de Seguridad: H303+H313+H333

- Condiciones de almacenamiento:Store at 4 ° C, -4 ° C is better

Benzofuran-4-carbaldehyde Datos Aduaneros

- Código HS:2932999099

- Datos Aduaneros:

China Customs Code:

2932999099Overview:

2932999099. Other heterocyclic compounds containing only oxygen heteroatoms. VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:20.0%

Declaration elements:

Product Name, component content, use to

Summary:

2932999099. other heterocyclic compounds with oxygen hetero-atom(s) only. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:20.0%

Benzofuran-4-carbaldehyde PrecioMás >>

| Empresas | No. | Nombre del producto | Cas No. | Pureza | Especificaciones | Precio | Tiempo de actualización | Informe |

|---|---|---|---|---|---|---|---|---|

| Chemenu | CM316340-1g |

1-Benzofuran-4-carbaldehyde |

95333-13-4 | 95% | 1g |

$684 | 2024-07-18 | |

| Enamine | EN300-211280-0.05g |

1-benzofuran-4-carbaldehyde |

95333-13-4 | 95% | 0.05g |

$77.0 | 2023-09-16 | |

| SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd. | B31980-250mg |

4-Benzofurancarbaldehyde |

95333-13-4 | 97% | 250mg |

¥1689.0 | 2022-10-09 | |

| TRC | B130873-50mg |

Benzofuran-4-carbaldehyde |

95333-13-4 | 50mg |

$ 483.00 | 2023-04-19 | ||

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBTFP55-250MG |

benzofuran-4-carbaldehyde |

95333-13-4 | 95% | 250MG |

¥ 1,973.00 | 2023-04-12 | |

| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D852134-1g |

Benzofuran-4-carbaldehyde |

95333-13-4 | ≥97% | 1g |

2,494.80 | 2021-05-17 | |

| eNovation Chemicals LLC | D693497-0.25g |

Benzofuran-4-carbaldehyde |

95333-13-4 | >97% | 0.25g |

$140 | 2024-07-20 | |

| Aaron | AR003OR5-1g |

benzofuran-4-carbaldehyde |

95333-13-4 | 97% | 1g |

$405.00 | 2025-01-22 | |

| Aaron | AR003OR5-10g |

benzofuran-4-carbaldehyde |

95333-13-4 | 97% | 10g |

$2207.00 | 2025-01-22 | |

| abcr | AB294768-250mg |

4-Benzofurancarboxaldehyde; . |

95333-13-4 | 250mg |

€262.30 | 2025-02-18 |

Benzofuran-4-carbaldehyde Métodos de producción

Métodos de producción 1

Condiciones de reacción

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

Métodos de producción 2

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

Referencia

- Preparation of 4-phenyl substituted tetrahydroisoquinolines and their therapeutic use to block reuptake of norepinephrine, dopamine, and serotonin for the treatment of neurological and psychological disorders, United States, , ,

Métodos de producción 3

Condiciones de reacción

1.1 Catalysts: Acetic acid

Referencia

- Conformational analysis of organic carbonyl compounds. Part 4. A proton and carbon-13 nuclear magnetic resonance study of formyl and acetyl derivatives of benzo[b]furan, Journal of the Chemical Society, 1984, (9), 1479-85

Métodos de producción 4

Condiciones de reacción

Referencia

- Preparation of 4-benzoheterocyclyl-1-aminocarbonylmethylpyrrolidine-3-carboxylic acid derivatives as endothelin antagonists, United States, , ,

Métodos de producción 5

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C; -45 °C → -5 °C; -5 °C → -45 °C

1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt

1.2 Reagents: Potassium bisulfate Solvents: Water ; -45 °C → rt

Referencia

- Preparation of N-acyl-2-arylcyclopropylmethylamines as melatonergics, World Intellectual Property Organization, , ,

Métodos de producción 6

Condiciones de reacción

Referencia

- Preparation of substituted pyrrolidine-3-carboxylic acids as endothelin antagonists, United States, , ,

Métodos de producción 7

Condiciones de reacción

Referencia

- Preparation of benzo-1,3-dioxolyl- and benzofuranyl-substituted pyrrolidine derivatives as endothelin antagonists., World Intellectual Property Organization, , ,

Métodos de producción 8

Condiciones de reacción

Referencia

- Preparation of pyrrolidinecarboxylic acid derivatives and analogs as endothelin antagonists, World Intellectual Property Organization, , ,

Métodos de producción 9

Condiciones de reacción

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Preparation of diaminothiadiazole dioxides and monoxides as CXC- and CC-chemokine receptor ligands, World Intellectual Property Organization, , ,

Métodos de producción 10

Condiciones de reacción

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Preparation of 3,4-di-substituted cyclobutene-1,2-diones as cxc-chemokine receptor ligands, World Intellectual Property Organization, , ,

Métodos de producción 11

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran ; 15 min, -45 °C

Referencia

- Preparation of benzofuran and dihydrobenzofuran melatonergic agents, United States, , ,

Métodos de producción 12

Condiciones de reacción

1.1 Solvents: Chloroform ; rt

1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt

1.2 Reagents: Manganese oxide (MnO2) ; overnight, rt

Referencia

- Preparation of retinoid analogs that have selectivity as RXR agonists, World Intellectual Property Organization, , ,

Métodos de producción 13

Condiciones de reacción

Referencia

- Preparation of 1-(carbamoylmethyl)pyrrolidine-3-carboxylates and analogs as endothelin antagonists, United States, , ,

Métodos de producción 14

Condiciones de reacción

1.1 Reagents: tert-Butyllithium Solvents: Diethyl ether ; -78 °C; 20 min

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

1.2 3 h, -25 °C; overnight, -25 °C → rt

1.3 Reagents: Ammonium chloride Solvents: Water

Referencia

- Preparation of 3,4-diaminocyclobutene-1,2-diones as CXC-chemokine receptor ligands, United States, , ,

Métodos de producción 15

Condiciones de reacción

1.1 Reagents: Lithium aluminum hydride Solvents: Tetrahydrofuran , Water ; rt → -78 °C; -78 °C; 3 h, -78 °C; -78 °C → 0 °C

1.2 Reagents: Sodium sulfate decahydrate ; 0 °C

1.2 Reagents: Sodium sulfate decahydrate ; 0 °C

Referencia

- Selective Synthesis of C4-Functionalized Benzofurans by Rhodium-Catalyzed Vinylene Transfer: Computational Study on the Cyclopentadienyl Ligand, Organic Letters, 2022, 24(31), 5679-5683

Métodos de producción 16

Condiciones de reacción

1.1 Reagents: Oxalyl chloride Solvents: Dimethyl sulfoxide , Dichloromethane ; -78 °C; 10 min, -78 °C

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

1.2 Solvents: Dichloromethane ; 20 min, -78 °C; 20 min, -78 °C

1.3 Reagents: Triethylamine ; -78 °C → rt; overnight, rt

Referencia

- Preparation and use of furan-fused-4-phenyl substituted tetrahydroisoquinolines for treatment of attention deficit hyperactivity disorder (ADHD), World Intellectual Property Organization, , ,

Benzofuran-4-carbaldehyde Raw materials

- (1-benzofuran-4-yl)methanol

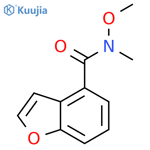

- 4-Benzofurancarboxamide, N-methoxy-N-methyl-

- 4-bromo-1-benzofuran

- 6-bromo-1-benzofuran

- Benzofuran-4-carbonitrile

Benzofuran-4-carbaldehyde Preparation Products

95333-13-4 (Benzofuran-4-carbaldehyde) Productos relacionados

- 123297-88-1(Benzofuran-6-carbaldehyde)

- 10035-16-2(1-Benzofuran-5-carbaldehyde)

- 4687-25-6(Benzofuran-3-carbaldehyde)

- 5397-82-0(Dibenzob,dfuran-2-carbaldehyde)

- 1895351-27-5(methyl 2-hydroxy-2-(4-hydroxy-2-methoxyphenyl)acetate)

- 2228232-48-0(2-(4,6-dichloropyridin-3-yl)-2-fluoroethan-1-amine)

- 2228557-78-4(2,2,2-trifluoro-1-(2-fluoro-6-methoxy-4-methylphenyl)ethan-1-ol)

- 1040664-44-5(4-{[(4-chlorophenyl)methyl]sulfanyl}-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine)

- 1643957-26-9(Benzyl-PEG2-CH2-Boc)

- 1807121-12-5(2-Cyano-5-(difluoromethyl)-4-methylpyridine-3-methanol)

Proveedores recomendados

Amadis Chemical Company Limited

(CAS:95333-13-4)Benzofuran-4-carbaldehyde

Pureza:99%/99%/99%

Cantidad:250.0mg/1.0g/5.0g

Precio ($):247.0/394.0/1183.0